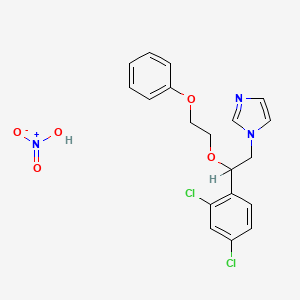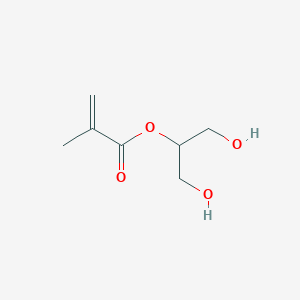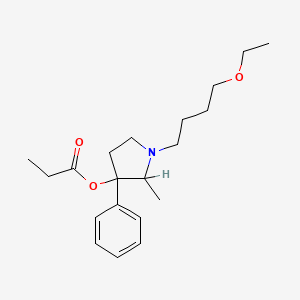
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes an ethoxybutyl group, a methyl group, a phenyl group, and a propionoxy group attached to a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Ethoxybutyl Group: The ethoxybutyl group can be introduced via an alkylation reaction using 4-ethoxybutyl bromide and a suitable base.
Addition of the Methyl Group: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst.
Incorporation of the Propionoxy Group: The propionoxy group can be added through an esterification reaction using propionic acid and a suitable dehydrating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, yielding carboxylic acids and alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparación Con Compuestos Similares
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can be compared with other similar compounds, such as:
1-(4-Ethoxybutyl)-2-methyl-3-phenylpyrrolidine: Lacks the propionoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-acetoxypyrrolidine: Contains an acetoxy group instead of a propionoxy group, potentially altering its pharmacokinetic properties.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-butoxypyrrolidine: Features a butoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69552-09-6 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
[1-(4-ethoxybutyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C20H31NO3/c1-4-19(22)24-20(18-11-7-6-8-12-18)13-15-21(17(20)3)14-9-10-16-23-5-2/h6-8,11-12,17H,4-5,9-10,13-16H2,1-3H3 |
Clave InChI |
CQTCPBBEDKELIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1C)CCCCOCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




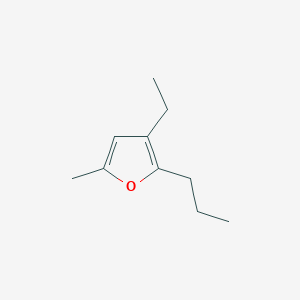
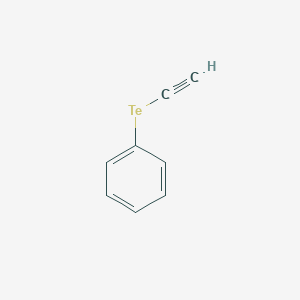
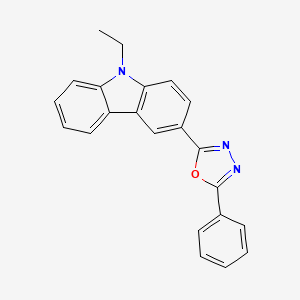

![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

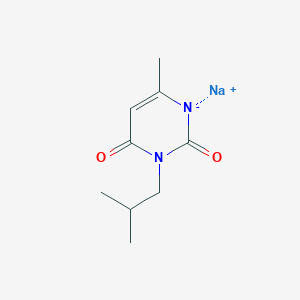

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
